2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfanyl bridge linking the triazole core to an acetamide moiety. The triazole ring is substituted with an amino group at position 4 and a 3-chlorophenyl group at position 5, while the acetamide nitrogen is bonded to a 4-butylphenyl group. The molecular weight is approximately 415.9 g/mol, with a high lipophilicity (XLogP3: ~5.1) due to the butylphenyl and chlorophenyl substituents .
Properties
Molecular Formula |
C20H22ClN5OS |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5OS/c1-2-3-5-14-8-10-17(11-9-14)23-18(27)13-28-20-25-24-19(26(20)22)15-6-4-7-16(21)12-15/h4,6-12H,2-3,5,13,22H2,1H3,(H,23,27) |
InChI Key |
MSUIHXCDEIDXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 4-amino-5-(3-chlorophenyl)-1,2,4-triazole-3-thiol. The final step involves the reaction of this triazole-thiol intermediate with N-(4-butylphenyl)acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the butylphenyl acetamide moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Key Structural Analogues and Their Bioactivity
Key Observations:
- Chlorophenyl Position: The 3-chlorophenyl substituent in the target compound may offer steric or electronic advantages over 2- or 4-chloro analogs, though direct activity data are lacking .
- Pyridyl vs. Chlorophenyl: Pyridyl-substituted analogs (e.g., AS111) exhibit enhanced anti-inflammatory activity, likely due to improved hydrogen bonding or COX-2 inhibition .
- Amide Substituents: The 4-butylphenyl group (shared with OLC-15) may enhance membrane permeability but could increase toxicity compared to smaller aryl groups (e.g., 3-methylphenyl in AS111) .
Toxicity Profiles
Table 2: Toxicity Comparison of Selected Derivatives
Insights:
- Pyridyl derivatives (e.g., AS111) demonstrate lower acute toxicity than chloro-substituted analogs, suggesting that heteroaromatic groups may mitigate adverse effects .
- The 4-butylphenyl group in the target compound could pose higher toxicity risks compared to methyl or unsubstituted aryl groups, though empirical data are needed.
Mechanism of Action
- Anti-Inflammatory Activity: Analogs like AS111 inhibit cyclooxygenase-2 (COX-2), validated via in silico and in vivo studies . The 3-chlorophenyl group in the target compound may similarly interact with COX-2’s hydrophobic pocket.
Structure-Activity Relationships (SAR)
Triazole Substituents:
- Electron-Withdrawing Groups (e.g., Cl, pyridyl): Enhance anti-inflammatory and antimicrobial activity by stabilizing ligand-receptor interactions .
- Heteroaromatic vs. Phenyl: Pyridyl groups improve solubility and reduce toxicity compared to chlorophenyl .
Amide Substituents:
- Bulky Groups (e.g., 4-butylphenyl): Increase lipophilicity but may elevate toxicity.
- Electron-Deficient Aryl Rings (e.g., 3,4-dichlorophenyl): Boost anti-exudative effects but compromise safety .
Biological Activity
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide, a compound with significant potential in pharmaceutical applications, has garnered attention due to its diverse biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C23H18ClN5O3S
- Molecular Weight : 479.94 g/mol
- CAS Number : 587005-46-7
Antibacterial Activity
Recent studies have indicated that compounds similar to 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, derivatives of triazole compounds have shown promising results against Salmonella typhi and Bacillus subtilis, demonstrating the potential for this compound in treating bacterial infections .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Strong | |
| Compound B | Bacillus subtilis | Moderate | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory properties. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes. The inhibition of these enzymes can lead to therapeutic applications in neurodegenerative diseases and conditions involving excessive urease activity.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 | |
| Compound E | Urease | 1.13 ± 0.003 |
Case Study 1: Antibacterial Evaluation
In a study examining the antibacterial efficacy of triazole derivatives, researchers synthesized several compounds and tested their activity against standard bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting that modifications in the triazole structure could enhance antibacterial potency .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition capacity of triazole-based compounds. The study utilized various assays to determine the IC50 values for AChE and urease inhibition. The findings revealed that some derivatives had a high affinity for these enzymes, indicating their potential as therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
The biological activity of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide is believed to stem from its ability to interact with specific biological targets at the molecular level. The triazole ring is known for its role in mediating interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Ensure crystal quality by slow evaporation from DMSO/water mixtures .
- Computational modeling : Density Functional Theory (DFT) or molecular dynamics simulations predict conformational stability, especially for flexible acetamide and triazole moieties .
- Spectroscopic validation : Cross-validate crystallographic data with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
How can researchers investigate the biological activity of this compound against specific molecular targets?
Q. Methodological Answer :
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to targets like kinases or receptors .
- Cellular studies : Employ cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7 or HeLa) to evaluate anticancer potential .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with active sites, prioritizing targets like COX-2 or EGFR .
What strategies are effective for structure-activity relationship (SAR) studies of this triazole derivative?
Q. Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical functional groups (e.g., sulfanyl bridge, acetamide) responsible for activity .
- In vitro profiling : Compare IC₅₀ values across analogs in antimicrobial (e.g., Staphylococcus aureus) or anti-inflammatory (COX-2 inhibition) assays .
How should researchers address contradictions in reported bioactivity data across similar triazole derivatives?
Q. Methodological Answer :
- Standardize assays : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate substituent-specific effects .
- Structural alignment : Overlay crystallographic data of analogs to identify conformational differences impacting target binding .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers in bioactivity .
What analytical methods are most reliable for assessing purity and stability of this compound?
Q. Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities >0.1% .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity and detects degradation products .
- Stability studies : Accelerated aging tests (40°C/75% RH for 4 weeks) with periodic NMR analysis monitor hydrolytic or oxidative degradation .
How can the solubility and stability of this compound be improved for in vivo studies?
Q. Methodological Answer :
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability while maintaining activity .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (trehalose or mannitol) for long-term storage .
What experimental designs are recommended for in vivo pharmacological testing?
Q. Methodological Answer :
- Animal models : Use murine models (e.g., carrageenan-induced paw edema for anti-inflammatory testing) with dose escalation (10–100 mg/kg) .
- Pharmacokinetics : Conduct LC-MS/MS plasma profiling to determine bioavailability, half-life, and metabolite formation .
- Toxicity screening : Perform OECD-compliant acute toxicity assays (e.g., 14-day observation post-administration) .
What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
Q. Methodological Answer :
- Disorder modeling : Use SHELXL’s PART instruction to resolve disordered solvent or substituent atoms .
- Twinned data : Employ TWINABS for integrating data from twinned crystals, common in triazole derivatives .
- Hydrogen bonding : Restrain NH and OH groups using DFIX commands to improve refinement accuracy .
How can computational methods enhance understanding of this compound’s reactivity and target interactions?
Q. Methodological Answer :
- Docking studies : Simulate binding modes with G-protein-coupled receptors (GPCRs) using Glide or GOLD .
- QSAR modeling : Develop predictive models with Dragon descriptors to correlate substituent properties (e.g., logP, H-bond donors) with bioactivity .
- Reactivity prediction : Apply Gaussian09 to calculate Fukui indices, identifying nucleophilic/electrophilic sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
